molecular formula C24H27FN2O3S B2884725 1-ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892762-52-6

1-ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2884725
CAS No.: 892762-52-6
M. Wt: 442.55
InChI Key: GPDRLDCGOBNUPA-UHFFFAOYSA-N
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Description

1-ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolone derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound may be studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biology, it may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, quinolone derivatives are often explored for their potential as antimicrobial agents, anti-inflammatory drugs, and anticancer agents.

Industry

In industry, such compounds may be used in the development of new materials, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials may include ethyl-substituted anilines, fluorinated benzene derivatives, and piperidine derivatives. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the fluoro group.

    Sulfonylation reactions: to attach the methylbenzenesulfonyl group.

    Cyclization reactions: to form the quinoline core structure.

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate reactions.

    Solvents: to dissolve reactants and control reaction rates.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the dihydroquinoline to quinoline.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Replacement of the fluoro group with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions may produce various substituted quinolines.

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one: Lacks the piperidine group.

    1-ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-quinolin-4-one: Lacks the dihydro structure.

Uniqueness

The presence of both the piperidine and dihydroquinoline structures in 1-ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-ethyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-(3-methylpiperidin-1-yl)quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3S/c1-4-26-15-23(31(29,30)18-9-7-16(2)8-10-18)24(28)19-12-20(25)22(13-21(19)26)27-11-5-6-17(3)14-27/h7-10,12-13,15,17H,4-6,11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDRLDCGOBNUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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